

N,N'-dimethylphthalamide chemical structure and properties

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Compound of Interest

Compound Name: *N,N'*-dimethylphthalamide

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An In-depth Technical Guide to **N,N'-dimethylphthalamide**: Structure, Properties, and Applications

Authored by a Senior Application Scientist

Foreword: In the landscape of synthetic organic chemistry, certain molecules, while not always in the spotlight, form the bedrock of complex molecular construction. **N,N'**-dimethylphthalamide is one such compound. A symmetrical diamide derived from phthalic acid, its utility extends from being a fundamental building block in the synthesis of pharmaceuticals and agrochemicals to serving as a model reagent for studying reaction mechanisms.[1] This guide offers a deep dive into the technical intricacies of **N,N'**-dimethylphthalamide, moving beyond simple data recitation to explore the causality behind its synthesis, reactivity, and applications. It is intended for the practicing researcher and drug development professional who requires a blend of theoretical understanding and practical, field-proven insights.

Core Molecular Profile and Physicochemical Properties

N,N'-dimethylphthalamide is an organic compound belonging to the phthalamide class, characterized by a benzene ring with two adjacent carboxamide groups, each N-substituted with a methyl group.[1] Its chemical formula is $C_{10}H_{12}N_2O_2$. [2][3] This symmetrical structure is key to its reactivity profile and physical properties.[1]

The molecule's identity and fundamental characteristics are summarized below.

Identifier	Value
IUPAC Name	1-N,2-N-dimethylbenzene-1,2-dicarboxamide[2]
CAS Number	19532-98-0[2]
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₂ [2][3]
Molecular Weight	192.21 g/mol [2][3]
Canonical SMILES	CNC(=O)C1=CC=CC=C1C(=O)NC[1]
InChI Key	OAJRKNFPHGSOSX-UHFFFAOYSA-N[1][2]

Physicochemical Data Summary:

A compound's utility in the laboratory is dictated by its physical properties. The following table consolidates the key physicochemical data for **N,N'-dimethylphthalamide**, providing a quick reference for experimental design.

Property	Value	Significance in a Laboratory Context
Appearance	White to Off-White Solid[4][5]	Indicates purity. Any discoloration may suggest impurities or degradation.
Melting Point	185 °C (with decomposition)[4]	A sharp melting point is a classic indicator of high purity. Decomposition suggests thermal instability at this temperature.
Boiling Point	453.0 ± 28.0 °C (Predicted)[4]	High boiling point reflects the polar amide groups and molecular weight, suggesting that vacuum distillation would be required for purification if it were a liquid.
Density	1.129 ± 0.06 g/cm ³ (Predicted)[4]	Useful for mass-to-volume calculations in reaction setups.
Storage	Refrigerator (2-8°C), under inert atmosphere[4][5]	Indicates the need to protect against potential degradation from atmospheric moisture, oxygen, or thermal stress.

Synthesis Protocol: Condensation of Phthalic Anhydride with Dimethylamine

The most direct and widely utilized synthesis of **N,N'-dimethylphthalamide** involves the condensation of phthalic anhydride with dimethylamine.[1][6] This method is favored for its straightforward amidation mechanism and relatively high yields.

Causality-Driven Experimental Protocol

This protocol is designed as a self-validating system. Each step and reagent choice is justified to ensure reproducibility and understanding of the underlying chemistry.

Objective: To synthesize **N,N'-dimethylphthalamide** from phthalic anhydride and dimethylamine.

Materials:

- Phthalic Anhydride (1.0 eq)
- Dimethylamine (2.2 eq, typically as a solution in a solvent like THF or ethanol, or as a gas)
- Toluene (or another suitable high-boiling, non-reactive solvent)
- Deionized Water
- Standard reflux apparatus (round-bottom flask, condenser, heating mantle)
- Magnetic stirrer
- Filtration apparatus (Büchner funnel)

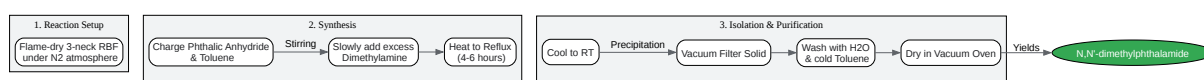
Step-by-Step Methodology:

- Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) and allowed to cool.
 - Expertise & Experience: Flame-drying and maintaining an inert atmosphere are crucial to prevent the reaction of phthalic anhydride with atmospheric moisture, which would form phthalic acid and reduce the yield.
- Reagent Charging: Charge the flask with phthalic anhydride (e.g., 10.0 g, 67.5 mmol) and 100 mL of toluene. Begin stirring to create a slurry.
 - Expertise & Experience: Toluene is selected as the solvent due to its appropriate boiling point for the reaction temperature and its ability to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.[\[6\]](#)
- Amine Addition: Slowly add a solution of dimethylamine (e.g., 40% in water, 16.7 mL, 148.5 mmol, 2.2 eq) to the stirred slurry via the dropping funnel over 30 minutes. The reaction is

exothermic; control the addition rate to maintain a gentle temperature increase.

- Trustworthiness: A stoichiometric excess of the amine is used to ensure the complete conversion of the anhydride and to compensate for any potential loss of the volatile amine during heating. The slow addition mitigates the initial exotherm.
- Reaction Under Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 4-6 hours.
 - Expertise & Experience: Heating under reflux provides the necessary activation energy for the ring-opening and subsequent dehydration/cyclization to form the stable diamide. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product, being a solid, will often precipitate out of the toluene.
 - Trustworthiness: Cooling slowly promotes the formation of larger, more easily filterable crystals.
- Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water to remove any unreacted dimethylamine salts, followed by a wash with a small amount of cold toluene to remove residual starting material.
 - Expertise & Experience: Washing with cold solvents minimizes the loss of the desired product, which may have some solubility in warmer solvents.
- Drying: Dry the purified white solid in a vacuum oven at 50-60°C to a constant weight. Characterize the final product by melting point and spectroscopy (NMR, IR).

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **N,N'-dimethylphthalamide**.

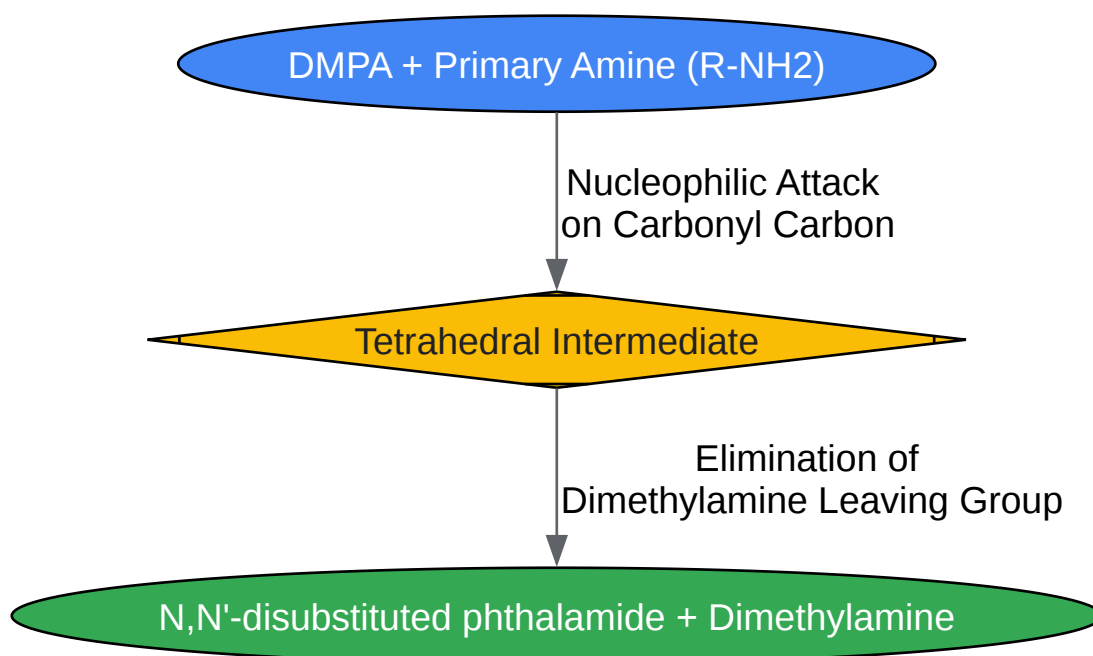
Chemical Reactivity and Mechanistic Considerations

The reactivity of **N,N'-dimethylphthalamide** is dominated by the chemistry of its two amide functional groups.

- **Hydrolysis:** Under either acidic or basic conditions, the amide bonds can be hydrolyzed to yield phthalic acid and dimethylamine.[1] This reaction is a classic example of amide lability.
- **Nucleophilic Acyl Substitution:** The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. This allows for transamidation reactions, where a different primary or secondary amine can displace dimethylamine to form a new disubstituted phthalamide.[1]
- **Structure-Reactivity Relationships:** The reactivity towards nucleophiles is heavily influenced by electronic factors. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbonyl carbons, thus accelerating the rate of nucleophilic attack.[1] This relationship can be quantified using Hammett analysis, which for this class of compounds shows a positive reaction constant (ρ), confirming that electron-withdrawing substituents stabilize the negatively charged transition state.[1]

Mechanism of Transamidation

The transamidation reaction proceeds via a classical addition-elimination pathway, which is fundamental to understanding amide chemistry.



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Caption: Mechanism of nucleophilic transamidation reaction.

Applications in Scientific Research and Drug Development

N,N'-dimethylphthalamide is a versatile compound with applications spanning several scientific domains.

- **Intermediate in Organic Synthesis:** It serves as a crucial precursor in the manufacture of more complex molecules, including pharmaceuticals, agrochemicals, and polymers.[1][6] Its stable structure makes it an ideal intermediate in multi-step synthetic routes.[1]
- **Pharmaceutical Impurity:** The compound has been identified as a process-related impurity in the synthesis of certain active pharmaceutical ingredients (APIs) like the antidepressant milnacipran.[1][7] This necessitates the development of precise analytical methods to quantify its presence in final drug products, making it an important reference standard.
- **Reagent in Chemical Research:** In academic settings, it is used as a reagent to investigate the mechanisms of reactions involving amines and other nucleophiles.[1]

- **Coordination Chemistry:** The rigid, planar structure of the phthalamide core and the presence of carbonyl oxygens allow it to act as a ligand, forming stable complexes with metal ions.^[1] This has applications in the development of novel catalysts and materials.
- **Investigational Biological Activity:** Historically, **N,N'-dimethylphthalamide** was investigated for its insecticidal properties, which are thought to stem from its ability to inhibit chitinase, an enzyme vital for the formation of insect exoskeletons.^[1] However, concerns over its potential carcinogenicity have limited its development for this purpose.^[1] Its analogs, however, continue to be explored in medicinal chemistry for a wide range of activities including anti-inflammatory and immunomodulatory effects.^[8]

Spectroscopic Characterization Profile

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a specific spectrum is unique to a sample, the expected features for a pure sample of **N,N'-dimethylphthalamide** are as follows:

Technique	Expected Observations
^1H NMR	- Aromatic Protons: A multiplet signal in the aromatic region (~7.4-7.8 ppm). Due to the symmetry, a complex AA'BB' system is expected. - N-Methyl Protons: A singlet (or a doublet if there is restricted rotation showing coupling to the N-H proton, though this is less likely) around ~2.9-3.1 ppm, integrating to 6 protons. - Amide Proton: A broad singlet around ~8.0-8.5 ppm, integrating to 2 protons. [9]
^{13}C NMR	- Carbonyl Carbons: A signal in the downfield region, typically ~168-172 ppm. - Aromatic Carbons: Multiple signals in the ~125-140 ppm range. - Methyl Carbons: A signal in the upfield region, ~26-30 ppm. [10]
IR Spectroscopy	- N-H Stretch: A moderate to strong band around 3300 cm^{-1} . - C-H Stretches: Aromatic C-H stretches just above 3000 cm^{-1} and aliphatic C-H stretches just below 3000 cm^{-1} . - C=O Stretch (Amide I): A very strong, sharp absorption band around $1640\text{-}1680\text{ cm}^{-1}$. - N-H Bend (Amide II): A band around 1550 cm^{-1} . [10]
Mass Spectrometry (EI)	- Molecular Ion (M^+): A peak at $m/z = 192$, corresponding to the molecular weight. - Key Fragments: Fragmentation patterns would likely involve the loss of a methyl group (-15), a dimethylamino group (-44), or cleavage of the amide bond. [10]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of **N,N'-dimethylphthalamide** is paramount for laboratory safety.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
- Handling: Handle only in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[11][12] Avoid contact with skin, eyes, and clothing.
- Storage: The compound should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere to maintain its stability and prevent degradation.[4][5]
- Toxicity: While comprehensive toxicological data is limited, studies have raised concerns about potential carcinogenicity with chronic exposure.[1] Therefore, it should be handled with care, and exposure should be minimized.

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